6-Methyl-1H-indazole-5-carbaldehyde
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Overview
Description
6-Methyl-1H-indazole-5-carbaldehyde is a heterocyclic compound belonging to the indazole family. Indazoles are known for their diverse biological activities and are commonly found in various natural products and pharmaceuticals. The presence of both an aldehyde group and a methyl group on the indazole ring makes this compound a versatile intermediate in organic synthesis.
Mechanism of Action
Target of Action
6-Methyl-1H-indazole-5-carbaldehyde is a derivative of indazole . Indazoles are a significant heterocyclic system in natural products and drugs, playing a main role in cell biology . .
Mode of Action
It’s known that indazole derivatives can act as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease . More research is needed to understand the specific interactions of this compound with its targets.
Biochemical Pathways
Indazole-containing compounds have a wide variety of medicinal applications, including antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents . These suggest that indazole derivatives may affect a variety of biochemical pathways.
Result of Action
Indazole derivatives are known to have a variety of medicinal applications, suggesting that they may have diverse effects at the molecular and cellular level .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methyl-1H-indazole-5-carbaldehyde typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-methyl-3-nitrobenzaldehyde with hydrazine hydrate, followed by cyclization and reduction steps . Another approach involves the use of transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions .
Industrial Production Methods: Industrial production of this compound often employs scalable synthetic routes that ensure high yields and purity. These methods may include the use of continuous flow reactors and optimized reaction conditions to enhance efficiency and reduce costs .
Chemical Reactions Analysis
Types of Reactions: 6-Methyl-1H-indazole-5-carbaldehyde undergoes various chemical reactions, including:
Substitution: The methyl group can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid).
Major Products Formed:
Oxidation: 6-Methyl-1H-indazole-5-carboxylic acid.
Reduction: 6-Methyl-1H-indazole-5-methanol.
Substitution: Halogenated or nitrated derivatives of this compound.
Scientific Research Applications
6-Methyl-1H-indazole-5-carbaldehyde has numerous applications in scientific research:
Comparison with Similar Compounds
1H-Indazole-5-carbaldehyde: Lacks the methyl group, which may affect its reactivity and biological activity.
6-Methyl-1H-indazole-3-carbaldehyde: The position of the aldehyde group differs, leading to variations in chemical behavior and applications.
1-Methyl-1H-indazole-5-carbaldehyde:
Uniqueness: 6-Methyl-1H-indazole-5-carbaldehyde is unique due to the specific positioning of the methyl and aldehyde groups on the indazole ring. This structural arrangement imparts distinct reactivity and biological activity, making it a valuable compound in various fields of research and industry .
Properties
IUPAC Name |
6-methyl-1H-indazole-5-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c1-6-2-9-7(4-10-11-9)3-8(6)5-12/h2-5H,1H3,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKCNHLIMIJOJOM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C=O)C=NN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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